Serine Hydrolase inhibitor-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

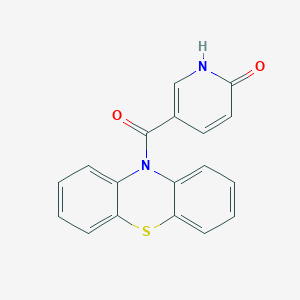

2D Structure

3D Structure

Properties

Molecular Formula |

C18H12N2O2S |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

5-(phenothiazine-10-carbonyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C18H12N2O2S/c21-17-10-9-12(11-19-17)18(22)20-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)20/h1-11H,(H,19,21) |

InChI Key |

FRWOZZSGXZOOSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CNC(=O)C=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Serine Hydrolase Inhibitor-21: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine Hydrolase Inhibitor-21, also identified as compound 8, is a pyridine-based small molecule recognized for its inhibitory activity against serine hydrolases, a broad and functionally diverse class of enzymes. This technical guide provides a comprehensive overview of the available information regarding the mechanism of action of this compound, with a primary focus on its established role as a butyrylcholinesterase (BuChE) inhibitor. Due to the limited availability of a dedicated primary research publication for this specific compound, this document synthesizes information from publicly available datasheets and the broader scientific context of serine hydrolase inhibition, particularly in the context of Alzheimer's disease research.

Core Mechanism of Action

This compound functions as a competitive inhibitor of butyrylcholinesterase (BuChE). Serine hydrolases, including BuChE, are characterized by a catalytic triad in their active site, which includes a highly reactive serine residue. This serine residue initiates a nucleophilic attack on the substrate, leading to its hydrolysis. Inhibitors like this compound are designed to bind to the active site of the enzyme, preventing the substrate from accessing it and thereby blocking the enzyme's catalytic activity. The inhibition of BuChE by this compound suggests its potential therapeutic application in conditions where BuChE activity is implicated, most notably in Alzheimer's disease.

Quantitative Data

The primary quantitative data available for this compound is its inhibition constant (Ki) for butyrylcholinesterase.

| Target Enzyme | Inhibitor | CAS Number | Ki |

| Butyrylcholinesterase (BuChE) | This compound | 366448-34-2 | 429 nM |

Signaling Pathway

The primary signaling pathway influenced by this compound, based on its known target, is the cholinergic signaling pathway. In the context of Alzheimer's disease, the degeneration of cholinergic neurons leads to a decline in the neurotransmitter acetylcholine (ACh). Both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are responsible for the breakdown of ACh in the synaptic cleft. By inhibiting BuChE, this compound increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. This is believed to be a key mechanism for alleviating some of the cognitive symptoms associated with Alzheimer's disease.

Caption: Generalized signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in a specific publication for this compound. However, a general methodology for assessing the inhibitory activity of a compound against BuChE, based on standard biochemical assays, is provided below. This protocol is a representative example and may not reflect the exact methods used for the initial characterization of this compound.

Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This assay spectrophotometrically measures the activity of BuChE. The enzyme hydrolyzes a substrate, butyrylthiocholine, to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Butyrylcholinesterase (from equine serum or human plasma)

-

Butyrylthiocholine iodide (substrate)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of this compound. A control well without the inhibitor should be included.

-

Add the BuChE solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the butyrylthiocholine iodide substrate to all wells.

-

Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

The inhibition constant (Ki) can be subsequently determined using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the substrate is known.

Caption: Experimental workflow for a BuChE inhibition assay.

Conclusion

This compound is a known inhibitor of butyrylcholinesterase with a reported Ki of 429 nM. Its mechanism of action is centered on the blockade of the enzyme's active site, leading to an increase in acetylcholine levels in the cholinergic synapse. This positions the compound as a molecule of interest for research in neurodegenerative diseases, particularly Alzheimer's disease. However, a comprehensive understanding of its broader pharmacological profile, including its selectivity across the serine hydrolase superfamily and its effects on downstream signaling pathways, is limited by the absence of a detailed, publicly accessible primary research publication. Further investigation is required to fully elucidate its therapeutic potential and off-target effects.

"Serine Hydrolase inhibitor-21" target profile and selectivity

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Serine Hydrolase Inhibitor-21 (SHI-21), also identified as compound 8, is a pyridine-based small molecule inhibitor belonging to the broad class of serine hydrolase inhibitors. Publicly available data identifies SHI-21 as a potent inhibitor of Butyrylcholinesterase (BuChE), a key enzyme in cholinergic neurotransmission.[1][2] This technical guide provides a comprehensive overview of the known target profile and selectivity of SHI-21, based on currently accessible information. It is important to note that while key inhibitory data is available from commercial suppliers, the primary scientific literature detailing the initial synthesis, characterization, and full selectivity screening of this compound could not be identified through extensive searches. Therefore, the information presented herein is a consolidation of publicly available data.

Target Profile and Selectivity

This compound is characterized by its inhibitory activity against the serine hydrolase Butyrylcholinesterase (BuChE). The inhibitor constant (Ki) for this interaction has been reported to be 429 nM.[1][2] BuChE, along with Acetylcholinesterase (AChE), is responsible for the hydrolysis of the neurotransmitter acetylcholine. Due to its role in modulating acetylcholine levels, BuChE has emerged as a therapeutic target for neurological conditions, most notably Alzheimer's disease.

A comprehensive selectivity profile of SHI-21 against other serine hydrolases is not available in the public domain. To fully characterize its potential for therapeutic development and as a research tool, it would be essential to screen SHI-21 against a panel of serine hydrolases, including AChE, to determine its selectivity ratio.

Quantitative Inhibitory Data

| Target Enzyme | Inhibitor | CAS Number | Parameter | Value | Source |

| Butyrylcholinesterase (BuChE) | This compound (compound 8) | 366448-34-2 | Ki | 429 nM | [1][2] |

Experimental Protocols

While the specific experimental protocol used for the initial characterization of this compound is not available, a standard and widely accepted method for determining the inhibitory activity against Butyrylcholinesterase is the Ellman's assay. A representative protocol is provided below.

Representative Protocol: Determination of BuChE Inhibition using Ellman's Method

This protocol is a generalized procedure and may not reflect the exact conditions used for the characterization of SHI-21.

1. Principle: The Ellman's assay is a colorimetric method used to measure cholinesterase activity. The substrate, butyrylthiocholine (BTC), is hydrolyzed by BuChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity.

2. Materials:

-

Butyrylcholinesterase (BuChE) enzyme (e.g., from equine serum)

-

Butyrylthiocholine iodide (BTC)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

3. Procedure:

-

Prepare stock solutions of BuChE, BTC, DTNB, and SHI-21 in appropriate buffers/solvents.

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

DTNB solution

-

A series of dilutions of SHI-21 (or vehicle control for uninhibited reaction)

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the BTC substrate to all wells.

-

Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader.

-

Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each concentration of SHI-21 compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

The inhibitor constant (Ki) can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.

Visualizations

Cholinergic Synapse and BuChE Inhibition

Caption: Role of BuChE in a cholinergic synapse and its inhibition by SHI-21.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of SHI-21 against BuChE.

Conclusion

This compound is a known inhibitor of Butyrylcholinesterase. Its potential as a selective chemical probe or a starting point for therapeutic development hinges on a more complete understanding of its target profile across the entire serine hydrolase family. The information provided in this technical guide serves as a foundational overview based on publicly accessible data. Further research is warranted to fully elucidate the selectivity and mechanism of action of this compound, which would require the identification of the primary scientific literature or de novo experimental characterization.

References

In-Depth Technical Guide: Serine Hydrolase Inhibitor-21 and its Inhibition of Butyrylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine Hydrolase Inhibitor-21, a pyridine derivative, has been identified as a notable inhibitor of butyrylcholinesterase (BuChE), a key enzyme in cholinergic signaling. With a significant inhibitory constant (Ki), this compound presents a valuable tool for research into the physiological and pathological roles of BuChE, particularly in the context of neurodegenerative disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols for inhibitory constant determination, and the relevant signaling pathways associated with the inhibition of butyrylcholinesterase by this compound.

Quantitative Data Summary

The inhibitory potency of this compound against butyrylcholinesterase is summarized in the table below. This data is crucial for comparative analysis and for designing future experiments.

| Compound Name | Alternative Name | CAS Number | Target Enzyme | Inhibitory Constant (Ki) |

| This compound | Compound 8 | 366448-34-2 | Butyrylcholinesterase (BuChE) | 429 nM[1] |

Experimental Protocols

The determination of the inhibitory constant (Ki) for this compound's effect on butyrylcholinesterase activity is typically performed using a modified version of the Ellman's spectrophotometric method. This assay is a widely accepted and reliable method for measuring cholinesterase activity.

Principle of the Assay

The Ellman's method relies on the measurement of the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine, in turn, is a product of the enzymatic hydrolysis of a thiocholine ester substrate (e.g., butyrylthiocholine) by butyrylcholinesterase. The intensity of the yellow color produced by TNB is measured spectrophotometrically at 412 nm and is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of this color formation.

Materials and Reagents

-

Butyrylcholinesterase (from equine serum or human serum)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Butyrylthiocholine iodide (BTC) or Butyrylthiocholine chloride (BTCC) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow for Ki Determination

The following is a generalized protocol for determining the Ki of an inhibitor for butyrylcholinesterase.

Caption: Workflow for determining the Ki of this compound.

Detailed Steps:

-

Reagent Preparation:

-

Prepare a stock solution of butyrylcholinesterase in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare a stock solution of butyrylthiocholine iodide in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the desired concentration of this compound to each well. Include control wells with no inhibitor.

-

Add the butyrylcholinesterase solution to each well and pre-incubate for a defined period (e.g., 5-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the butyrylthiocholine solution to each well.

-

Immediately place the microplate in a spectrophotometer and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

-

The type of inhibition (competitive, non-competitive, or mixed) can be determined by performing the assay at different substrate concentrations and analyzing the data using Lineweaver-Burk plots.

-

The inhibitory constant (Ki) can be calculated from the IC50 value (the concentration of inhibitor that causes 50% inhibition) using the Cheng-Prusoff equation, or directly from a Dixon plot (a plot of 1/velocity against inhibitor concentration).

-

Signaling Pathway

The primary signaling pathway affected by the inhibition of butyrylcholinesterase is the cholinergic signaling pathway . In a healthy nervous system, acetylcholine (ACh) is a crucial neurotransmitter that is released from a presynaptic neuron and binds to cholinergic receptors on the postsynaptic neuron, transmitting a signal. Acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase rapidly hydrolyze ACh in the synaptic cleft, terminating the signal.

In conditions like Alzheimer's disease, there is a decline in cholinergic neurons, leading to reduced ACh levels and impaired cognitive function. By inhibiting BuChE, this compound increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Cholinergic signaling pathway and the action of this compound.

Conclusion

This compound is a potent inhibitor of butyrylcholinesterase with a Ki value of 429 nM. The determination of this value is reliably achieved through the Ellman's method, a standard in vitro enzymatic assay. The primary mechanism of action of this inhibitor is the potentiation of cholinergic signaling by preventing the breakdown of acetylcholine. This makes it a valuable research tool for investigating the role of butyrylcholinesterase in both normal physiology and in the pathophysiology of neurodegenerative diseases, offering potential avenues for therapeutic development.

References

Serine Hydrolase Inhibitors in Alzheimer's Disease Research: A Technical Overview

Disclaimer: No specific publicly available scientific literature was identified for a compound named "Serine Hydrolase inhibitor-21." This guide therefore provides a comprehensive overview of the broader class of serine hydrolase inhibitors and their significant role in Alzheimer's disease (AD) research, utilizing data from well-documented examples within this class.

Serine hydrolases constitute one of the largest and most diverse enzyme superfamilies, playing crucial roles in a myriad of physiological processes, including neurotransmission, inflammation, and metabolism.[1] Their involvement in pathways central to the pathophysiology of Alzheimer's disease has positioned them as promising therapeutic targets.[1][2] This technical guide offers an in-depth exploration of key serine hydrolase subfamilies and their inhibitors that are currently under investigation for AD, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows for researchers, scientists, and drug development professionals.

Key Serine Hydrolase Targets in Alzheimer's Disease

Several serine hydrolases are implicated in the progression of AD, primarily through their roles in neuroinflammation and the metabolism of bioactive lipids. The main targets of interest include Soluble Epoxide Hydrolase (sEH), Monoacylglycerol Lipase (MAGL), Fatty Acid Amide Hydrolase (FAAH), and Diacylglycerol Lipase (DAGL).

sEH is a key enzyme in the arachidonic acid metabolism pathway, where it converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy-derivatives.[3][4] In the context of AD, sEH levels are elevated in the brains of patients and animal models.[3][5] Inhibition of sEH is therefore a strategy to increase the levels of neuroprotective EETs, thereby reducing neuroinflammation and its downstream consequences.[3][4][6]

Quantitative Data for sEH Inhibitors

| Inhibitor | Target | IC50/Ki | Animal Model | Key Findings | Reference |

| TPPU | human sEH | IC50 = 3.3 nM | 5xFAD mice | Reduced neuroinflammation and amyloid pathology, improved cognition. | [5] |

| rat sEH | IC50 = 5.2 nM | TgF344-AD rats | Mitigated capillary rarefaction, BBB leakage, and activation of astrocytes and microglia; reduced amyloid burden and cognitive impairments. | [7][8] | |

| UB-SCG-74 | human/mouse/rat sEH | IC50 = 0.4 nM | 5XFAD mice | Significantly improved cognition and synaptic plasticity, with lasting therapeutic effects. | [3] |

| BI00611953 | sEH | - | - | Cardioprotective against ischemia-reperfusion injury by maintaining mitochondrial function. | [9] |

Signaling Pathway of sEH Inhibition in Neuroprotection

Caption: Mechanism of sEH inhibition in reducing neuroinflammation.

MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[10][11] Inhibiting MAGL increases 2-AG levels, which can then activate cannabinoid receptors (CB1 and CB2) to produce neuroprotective and anti-inflammatory effects.[12] MAGL inhibition has been shown to suppress the production and accumulation of β-amyloid, prevent neuroinflammation, and improve cognitive function in AD mouse models.[10][11][13][14]

Quantitative Data for MAGL Inhibitors

| Inhibitor | Target | Animal Model | Key Findings | Reference |

| JZL184 | MAGL | 5XFAD mice | Suppressed Aβ synthesis and accumulation, reduced BACE1 expression, prevented neuroinflammation and neurodegeneration, and improved spatial learning and memory. | [13] |

| Tau mouse model | Alleviated neuropathology and improved cognitive function. | [12] |

Signaling Pathway of MAGL Inhibition in Alzheimer's Disease

Caption: MAGL inhibition enhances endocannabinoid signaling.

FAAH is the main enzyme that degrades the endocannabinoid anandamide (AEA).[15][16] Increased FAAH expression has been observed in the brains of AD patients, leading to lower AEA levels.[17] FAAH inhibitors block the degradation of AEA, thereby enhancing its neuroprotective and anti-inflammatory actions through cannabinoid receptors.[15][16][17][18]

Quantitative Data for FAAH Inhibitors

| Inhibitor | Target | IC50/Ki | Animal Model | Key Findings | Reference |

| URB597 | FAAH | - | APP/PS1 mice | Delayed cognitive deficits. | [18] |

| Monocytes from AD patients | - | Reduced production of pro-inflammatory cytokines (TNF-α, IL-6, IL-12) and enhanced the anti-inflammatory cytokine IL-10. | [17] | ||

| PF-04457845 | human FAAH | - | Rat | Potent FAAH inhibitor. | [19] |

| BIA 10-2474 | rat brain FAAH | IC50 = 50-70 µg/kg (i.p.) | Rat | Potent FAAH inhibitor. | [19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments involving serine hydrolase inhibitors in AD models.

-

Animals: Male 5XFAD transgenic mice and wild-type littermates are used. Animals are housed under standard conditions with ad libitum access to food and water.

-

Drug Administration: A sEH inhibitor like UB-SCG-74 is administered orally at a specified dose (e.g., 1 mg/kg/day) for a period of 3 months, starting at 3 months of age. A vehicle control group receives the same volume of the vehicle solution. Donepezil (e.g., 1 mg/kg/day) can be used as a positive control.[3]

-

Behavioral Testing (Novel Object Recognition Test):

-

Habituation: Mice are individually habituated to an open-field arena (e.g., 40x40x40 cm) for 10 minutes for 3 consecutive days.

-

Training: On day 4, two identical objects are placed in the arena, and each mouse is allowed to explore for 10 minutes. The time spent exploring each object is recorded.

-

Testing: 24 hours after training, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for 5 minutes. The discrimination index (DI) is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).

-

-

Tissue Collection and Analysis: Following behavioral testing, mice are euthanized, and brain tissue is collected. One hemisphere is fixed for immunohistochemistry (e.g., Aβ plaque and microglia/astrocyte staining), and the other is dissected for biochemical analyses (e.g., ELISA for cytokine levels, Western blotting for protein expression).

-

Objective: To determine the potency of a test compound in inhibiting FAAH activity in rat brain homogenates.[20]

-

Materials: Rat brain tissue, FAAH incubation buffer (1 mM EDTA, 10 mM Tris, pH 7.6), substrate solution (2 µM AEA + 5 nM ³H-AEA + 0.1% fatty acid-free BSA), test compounds at various concentrations.

-

Procedure:

-

Prepare rat brain homogenates and determine protein concentration.

-

In a 96-well plate, add 10 µg of protein per well.

-

Add test compounds at a range of concentrations (e.g., 1 nM to 10 µM).

-

Initiate the reaction by adding the substrate solution to a final volume of 200 µl.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding an acidic stop solution.

-

Extract the radiolabeled product (e.g., [³H]ethanolamine) using a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

-

-

Objective: To assess the target engagement and selectivity of a serine hydrolase inhibitor in a complex proteome.[21][22]

-

Materials: Mouse brain tissue or cell lysates, broad-spectrum serine hydrolase probe (e.g., FP-rhodamine), test inhibitor, SDS-PAGE reagents, in-gel fluorescence scanner.

-

Procedure:

-

Prepare proteomes from mouse brain tissue or cells to a concentration of 1 mg/mL.

-

Pre-incubate 50 µL of the proteome with the test inhibitor at various concentrations (or vehicle control) for 30 minutes at 37°C.

-

Add the FP-rhodamine probe (1 µM final concentration) and incubate for another 30 minutes at room temperature.

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.

-

Inhibition of a specific serine hydrolase is indicated by a decrease in the fluorescence intensity of the corresponding band compared to the vehicle-treated control.

-

Experimental Workflow for ABPP

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Conclusion and Future Directions

The inhibition of serine hydrolases presents a compelling therapeutic strategy for Alzheimer's disease by targeting key pathological mechanisms, particularly neuroinflammation and dysregulated lipid signaling. Preclinical studies with inhibitors of sEH, MAGL, and FAAH have demonstrated promising results in reducing AD-related pathology and improving cognitive function in animal models.[3][10][18] The development of potent and selective inhibitors, coupled with advanced methodologies like ABPP for target validation, is paving the way for the clinical translation of these findings.[23]

Future research should focus on:

-

Clinical Trials: Advancing the most promising serine hydrolase inhibitors into human clinical trials to assess their safety and efficacy in AD patients.

-

Biomarker Development: Identifying and validating biomarkers to monitor the target engagement and therapeutic response of these inhibitors in patients.

-

Combination Therapies: Investigating the potential of serine hydrolase inhibitors in combination with other AD therapies, such as anti-amyloid or anti-tau agents, to achieve synergistic effects.

The continued exploration of the rich pharmacology of the serine hydrolase superfamily holds significant promise for the development of novel disease-modifying treatments for Alzheimer's disease.

References

- 1. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serine proteases and their serpin inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. curealz.org [curealz.org]

- 5. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. A Soluble Epoxide Hydrolase Inhibitor Improves Cerebrovascular Dysfunction, Neuroinflammation, Amyloid Burden, and Cognitive Impairments in the hAPP/PS1 TgF344-AD Rat Model of Alzheimer’s Disease [mdpi.com]

- 8. A Soluble Epoxide Hydrolase Inhibitor Improves Cerebrovascular Dysfunction, Neuroinflammation, Amyloid Burden, and Cognitive Impairments in the hAPP/PS1 TgF344-AD Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Monoacylglycerol lipase is a new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Monoacylglycerol lipase contributes to pathogenesis of Alzheimer's disease [dspace.mit.edu]

- 15. The role of fatty acid amide hydrolase enzyme inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-Inflammatory Effects of Fatty Acid Amide Hydrolase Inhibition in Monocytes/Macrophages from Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Inhibition of fatty acid amide hydrolase by BIA 10-2474 in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A chemical proteomic atlas of brain serine hydrolases identifies cell type-specific pathways regulating neuroinflammation | eLife [elifesciences.org]

- 22. Activity-Based Protein Profiling of Organophosphorus and Thiocarbamate Pesticides Reveals Multiple Serine Hydrolase Targets in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unveiling Serine Hydrolase Inhibitor-21: A Technical Guide for its Application as a Butyrylcholinesterase Chemical Probe

For Immediate Release

This technical guide provides an in-depth overview of Serine Hydrolase Inhibitor-21 (SHI-21), a pyridine-based compound identified as a potent and selective inhibitor of butyrylcholinesterase (BuChE). This document is intended for researchers, scientists, and drug development professionals interested in utilizing SHI-21 as a chemical probe for studying the role of BuChE in various physiological and pathological processes, particularly in the context of Alzheimer's disease research.

This compound, also referred to as compound 8 in initial discovery literature, has emerged as a valuable tool for the specific interrogation of BuChE activity. Its utility is underscored by its demonstrated potency and selectivity, which are critical attributes for a reliable chemical probe. This guide consolidates the available quantitative data, experimental protocols, and relevant biological context to facilitate its effective application in the laboratory.

Quantitative Inhibition Profile

The inhibitory potency of this compound against butyrylcholinesterase has been determined, providing a solid quantitative foundation for its use. The key inhibitory constant is summarized below.

| Enzyme | Inhibitor | Ki (nM) |

| Butyrylcholinesterase (BuChE) | This compound (Compound 8) | 429[1] |

Table 1: Inhibitory constant (Ki) of this compound against Butyrylcholinesterase.

Experimental Protocols

The following section details the fundamental experimental procedures for the synthesis and enzymatic evaluation of this compound.

Synthesis of this compound (Compound 8)

The synthesis of SHI-21 and related pyridone derivatives is detailed in the patent literature[2]. The general synthetic scheme involves the reaction of appropriate precursors to construct the core pyridone structure. Researchers should refer to the methodologies outlined in patent WO2001077078A1 for a comprehensive understanding of the synthetic route, purification techniques, and characterization of the final compound.

Butyrylcholinesterase Inhibition Assay

The determination of the inhibitory activity of SHI-21 against BuChE is typically performed using a modified Ellman's method. This spectrophotometric assay quantifies the enzymatic activity by measuring the rate of hydrolysis of a substrate, such as butyrylthiocholine.

Materials:

-

Butyrylcholinesterase (from equine serum or human serum)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Butyrylthiocholine iodide (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the inhibitor solution (or vehicle control).

-

Initiate the reaction by adding the BuChE enzyme solution to each well.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Start the enzymatic reaction by adding the butyrylthiocholine substrate solution.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

The inhibition constant (Ki) can be subsequently calculated using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Biological Context and Signaling Pathways

Butyrylcholinesterase is a serine hydrolase that, along with acetylcholinesterase (AChE), is responsible for the hydrolysis of the neurotransmitter acetylcholine. While AChE is the primary cholinesterase in the healthy brain, BuChE levels increase significantly in the brains of patients with Alzheimer's disease, where it is associated with amyloid plaques and neurofibrillary tangles. This has led to the hypothesis that selective inhibition of BuChE may be a viable therapeutic strategy for Alzheimer's disease.

The use of a selective BuChE inhibitor like SHI-21 allows for the specific investigation of the roles of BuChE in neurodegenerative processes, independent of AChE inhibition. This can help elucidate the downstream consequences of BuChE activity on neuronal signaling and pathology.

Experimental Workflow: Utilizing SHI-21 as a Chemical Probe

The following diagram outlines a general experimental workflow for using SHI-21 to investigate the function of BuChE in a biological system.

Conclusion

This compound represents a valuable and specific chemical probe for the investigation of butyrylcholinesterase. Its defined potency and the availability of synthetic and analytical protocols enable researchers to explore the nuanced roles of BuChE in health and disease. This technical guide serves as a foundational resource to support the effective utilization of this important research tool. Further characterization of its selectivity profile against a broader range of serine hydrolases will continue to refine its application as a highly specific chemical probe.

References

An In-Depth Technical Guide to URB597 and its Structural Analogs: Potent Inhibitors of Fatty Acid Amide Hydrolase

For Researchers, Scientists, and Drug Development Professionals

Introduction to Serine Hydrolases and Fatty Acid Amide Hydrolase (FAAH)

Serine hydrolases represent one of the largest and most diverse enzyme classes in mammals, constituting approximately 1% of the human proteome. These enzymes utilize a highly conserved serine nucleophile within a catalytic triad to hydrolyze a wide range of substrates, playing critical roles in numerous physiological processes including digestion, blood clotting, neurotransmission, and inflammation.

A key member of this superfamily is Fatty Acid Amide Hydrolase (FAAH), an intracellular serine hydrolase responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs). The most well-characterized substrate of FAAH is N-arachidonoylethanolamine, more commonly known as anandamide (AEA). AEA is an endogenous cannabinoid that activates cannabinoid receptors (CB1 and CB2), playing a crucial role in pain, mood, and memory. By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling. As such, inhibition of FAAH presents a compelling therapeutic strategy to enhance endocannabinoid signaling for the treatment of various conditions, including anxiety, depression, and pain.

URB597: A Prototypical O-Arylcarbamate FAAH Inhibitor

URB597 (cyclohexylcarbamic acid 3′-(aminocarbonyl)-[1,1′-biphenyl]-3-yl ester) is a potent and selective inhibitor of FAAH. It belongs to the O-arylcarbamate class of serine hydrolase inhibitors. The mechanism of action involves the irreversible carbamylation of the catalytic serine residue (Ser241) in the active site of FAAH. This covalent modification inactivates the enzyme, leading to an accumulation of anandamide and other NAEs, thereby potentiating their biological effects. While highly selective for FAAH within the central nervous system, some off-target activity against other serine hydrolases, such as carboxylesterases in peripheral tissues, has been noted.

Structural Analogs and Derivatives of URB597

The O-arylcarbamate scaffold of URB597 has proven to be a versatile template for the development of numerous structural analogs and derivatives with varying potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) of this class of inhibitors has been extensively explored, focusing on modifications of the N-alkyl/aryl and O-aryl moieties.

Modifications of the N-Alkyl/Aryl Moiety

The N-cyclohexyl group of URB597 plays a significant role in its inhibitory potency. SAR studies have shown that bulky, lipophilic substituents at this position are generally favored. Replacement of the cyclohexyl group with other cyclic or linear alkyl chains, as well as aromatic rings, has led to a range of analogs with diverse activities. For instance, the substitution with a phenyl group can lead to a significant decrease in activity.

Modifications of the O-Aryl Moiety

The biphenyl-3-yl ester portion of URB597 is crucial for its interaction with the FAAH active site. Modifications to this part of the molecule have a profound impact on potency and selectivity. The addition of substituents to the biphenyl ring system has been a key strategy in developing second-generation inhibitors. For example, the peripherally restricted FAAH inhibitor URB937 features a hydroxyl group on the biphenyl moiety, which limits its ability to cross the blood-brain barrier.[1]

Structure-Activity Relationship (SAR) Summary

A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of O-arylcarbamate FAAH inhibitors has revealed key structural determinants for their potency. The size and shape of the O-aryl moiety are critical, with a bent conformation often being optimal for fitting into the enzyme's active site. Steric bulk at the meta position of the O-phenyl ring tends to enhance potency, while the para position is less tolerant to substitution.[2] The carbamate group itself is essential for the covalent modification of the catalytic serine and, thus, for the inhibitory activity.

Quantitative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of URB597 and some of its key structural analogs against FAAH. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Structure | FAAH IC50 (nM) | Reference |

| URB597 | Cyclohexylcarbamic acid 3′-(aminocarbonyl)-[1,1′-biphenyl]-3-yl ester | 4.6 | [3] |

| URB524 | Cyclohexylcarbamic acid [1,1'-biphenyl]-3-yl ester | 63 | [3] |

| URB694 | 30 | [4] | |

| PF-3845 | 1-(Biphenyl-4-ylmethyl)piperidine-4-carboxylic acid (pyridin-2-yl)amide | 7.7 | [4] |

| URB937 | Cyclohexylcarbamic acid 3'-carbamoyl-6-hydroxybiphenyl-3-yl ester | Potent (exact value not specified in provided context) | [1] |

Signaling Pathways Modulated by FAAH Inhibition

Inhibition of FAAH primarily impacts the endocannabinoid signaling pathway by increasing the levels of anandamide. This, in turn, can modulate downstream signaling cascades, including the NF-κB pathway.

The Endocannabinoid Signaling Pathway

FAAH is a key negative regulator of the endocannabinoid system. By degrading anandamide, it terminates its signaling through cannabinoid receptors CB1 and CB2. FAAH inhibition leads to an accumulation of anandamide, resulting in enhanced activation of these receptors and their downstream signaling pathways. This includes the modulation of adenylyl cyclase activity and mitogen-activated protein kinase (MAPK) pathways.[5]

References

- 1. Structural determinants of peripheral O-arylcarbamate FAAH inhibitors render them dual substrates for Abcb1 and Abcg2 and restrict their access to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Hydroxy-[1,1'-biphenyl]-3-yl-cyclohexyl-[11C-carbonyl]carbamate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Serine Hydrolase Inhibitor-21: A Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine Hydrolase Inhibitor-21 (SHI-21), also identified as compound 8 in several research contexts, is a synthetic molecule belonging to the N-10-carbonyl phenothiazine class of compounds. It has garnered significant interest within the scientific community for its potent and selective inhibition of butyrylcholinesterase (BuChE), a key enzyme in cholinergic neurotransmission. This technical guide provides a comprehensive overview of the known chemical properties, solubility characteristics, and relevant experimental methodologies for SHI-21, positioning it as a valuable tool for research in neurodegenerative diseases, particularly Alzheimer's disease.

Chemical Properties

This compound is a heterocyclic compound featuring a tricyclic phenothiazine core linked to a pyridinone moiety via a carbonyl bridge. This structural arrangement is crucial for its biological activity.

| Property | Value | Source |

| IUPAC Name | 5-(10H-phenothiazine-10-carbonyl)-2(1H)-pyridinone | N/A |

| CAS Number | 366448-34-2 | N/A |

| Molecular Formula | C₁₈H₁₂N₂O₂S | N/A |

| Molecular Weight | 320.37 g/mol | N/A |

| Appearance | Solid | N/A |

| Purity | Typically ≥98% (commercially available) | N/A |

Biological Activity

The primary biological function of SHI-21 is the inhibition of butyrylcholinesterase. This activity has been characterized by a dissociation constant (Ki) of 429 nM.[1] Its selectivity for BuChE over acetylcholinesterase (AChE) makes it a compound of interest for studying the specific roles of BuChE in the progression of Alzheimer's disease.

| Target | Inhibition Constant (Ki) |

| Butyrylcholinesterase (BuChE) | 429 nM |

Solubility

The solubility of this compound has been determined in commonly used laboratory solvents. It exhibits good solubility in dimethyl sulfoxide (DMSO), which is the recommended solvent for creating stock solutions.

| Solvent | Solubility | Special Conditions |

| DMSO | 10-12 mg/mL (approx. 31-37 mM) | Ultrasonic and warming may be required. Heating to 60°C can aid dissolution. The use of anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |

Experimental Protocols

Representative Synthesis of N-10-Carbonyl Phenothiazine Derivatives

The synthesis of this compound and related N-10-carbonyl phenothiazine derivatives generally follows a common synthetic route involving the acylation of the phenothiazine nitrogen. The following is a representative protocol based on the synthesis of analogous compounds.

Materials:

-

Phenothiazine

-

Acyl chloride (e.g., 2-oxo-1,2-dihydropyridine-5-carbonyl chloride)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous pyridine or other suitable base

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenothiazine in anhydrous THF.

-

Addition of Base: Add a suitable base, such as anhydrous pyridine, to the solution to act as an acid scavenger.

-

Acylation: Slowly add a solution of the corresponding acyl chloride (in this case, 2-oxo-1,2-dihydropyridine-5-carbonyl chloride) in anhydrous THF to the stirred phenothiazine solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-10-carbonyl phenothiazine derivative.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against butyrylcholinesterase is typically determined using a modified Ellman's method, which is a colorimetric assay.

Materials:

-

Butyrylcholinesterase (BuChE) enzyme (from equine serum or human source)

-

Butyrylthiocholine iodide (BTCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound stock solution in DMSO

-

96-well microplate reader

-

Microplates

Procedure:

-

Reagent Preparation: Prepare fresh solutions of BTCI and DTNB in the phosphate buffer.

-

Assay Setup: In the wells of a 96-well microplate, add the phosphate buffer, the DTNB solution, and varying concentrations of this compound (diluted from the DMSO stock solution). Include control wells with buffer and DMSO without the inhibitor.

-

Enzyme Addition: Add the BuChE enzyme solution to all wells except for the blank.

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the BTCI substrate solution to all wells.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of SHI-21 compared to the control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be subsequently determined using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathway

This compound acts as a direct inhibitor of the serine hydrolase, butyrylcholinesterase. In the context of Alzheimer's disease, the accumulation of amyloid-beta plaques is associated with an increase in BuChE activity. By inhibiting BuChE, SHI-21 prevents the breakdown of the neurotransmitter acetylcholine (ACh). The resulting increase in ACh levels in the synaptic cleft is thought to enhance cholinergic neurotransmission, which is impaired in Alzheimer's disease, potentially leading to symptomatic improvement.

Conclusion

This compound represents a valuable chemical probe for the study of butyrylcholinesterase function and its role in neurodegenerative disorders. Its well-defined chemical properties, predictable solubility, and potent inhibitory activity make it a suitable candidate for in vitro and in vivo research aimed at elucidating the therapeutic potential of selective BuChE inhibition. The experimental protocols outlined in this guide provide a foundation for researchers to effectively utilize SHI-21 in their studies.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Serine Hydrolase Inhibitors

Topic: Solvents and Formulation for In Vivo Administration of Serine Hydrolase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serine hydrolases represent one of the largest and most diverse enzyme classes, playing critical roles in numerous physiological and pathological processes.[1][2] This makes them attractive therapeutic targets for a wide range of diseases, including neurological disorders, cancer, and inflammatory conditions.[1][3] The development of potent and selective serine hydrolase inhibitors for in vivo studies is a crucial step in validating these targets and advancing novel therapeutics. A key challenge in the in vivo application of these inhibitors is the selection of an appropriate solvent and formulation that ensures solubility, stability, and bioavailability while minimizing toxicity.

This document provides general guidelines and protocols for the selection of solvents for the in vivo administration of serine hydrolase inhibitors, based on available data for similar compounds. It is important to note that a specific compound designated "Serine Hydrolase inhibitor-21" with published in vivo studies could not be identified in the current literature. The information presented here is therefore based on general principles and data for other serine hydrolase inhibitors.

Data Presentation: Solvent and Formulation Considerations

The choice of solvent for in vivo studies is dictated by the physicochemical properties of the inhibitor, the intended route of administration, and the animal model. Below is a table summarizing common solvents and formulation components used for in vivo studies of small molecule inhibitors.

| Solvent/Excipient | Route of Administration | Properties and Considerations | Typical Concentration |

| Dimethyl Sulfoxide (DMSO) | Intraperitoneal (IP), Intravenous (IV), Oral (PO) | Excellent solubilizing agent for many nonpolar compounds.[4][5] Can have intrinsic biological activity and may cause local irritation at high concentrations. Should be used at the lowest effective concentration and diluted with other vehicles. | <10% of total volume for IP/IV; higher for PO with appropriate vehicle. |

| Saline (0.9% NaCl) | IP, IV, Subcutaneous (SC) | Aqueous vehicle, isotonic and generally well-tolerated. Used for water-soluble compounds or as a diluent for other solvents. | As required. |

| Polyethylene Glycol (PEG) | IP, IV, PO | Water-miscible polymer, enhances solubility of hydrophobic compounds. Viscosity increases with molecular weight. PEG 300 and PEG 400 are commonly used. | 10-50% in aqueous solution. |

| Tween 80 (Polysorbate 80) | IP, IV, PO | Non-ionic surfactant used as an emulsifier and solubilizing agent. Can improve stability and prevent precipitation of compounds in aqueous solutions. | 1-10% in aqueous solution. |

| Ethanol | IP, IV, PO | Solubilizing agent for some compounds. Can cause local irritation and has sedative effects. Use in low concentrations is recommended. | <10% of total volume. |

| Carboxymethylcellulose (CMC) | PO | Suspending agent used for oral administration of poorly soluble compounds to create a uniform suspension. | 0.5-2% in water. |

Experimental Protocols

The following are generalized protocols for the preparation of formulations for in vivo studies. It is critical to perform small-scale formulation tests to ensure the solubility and stability of the specific serine hydrolase inhibitor before preparing a large batch for animal studies.

Protocol 1: DMSO-Based Formulation for Intraperitoneal (IP) Injection

This protocol is suitable for inhibitors that are soluble in DMSO.

Materials:

-

Serine Hydrolase Inhibitor

-

Dimethyl Sulfoxide (DMSO), sterile, injectable grade

-

Saline (0.9% NaCl), sterile, injectable grade

-

Sterile, polypropylene tubes

-

Vortex mixer

Procedure:

-

Weigh the required amount of the serine hydrolase inhibitor and place it in a sterile polypropylene tube.

-

Add the required volume of DMSO to achieve a concentrated stock solution. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of the inhibitor.

-

Vortex the tube until the inhibitor is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

-

For the final injection volume, dilute the DMSO stock solution with sterile saline. For example, to achieve a final concentration of 1 mg/mL with 10% DMSO, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of sterile saline.

-

Vortex the final solution thoroughly before administration.

-

Administer the solution to the animal via intraperitoneal injection at the desired dosage.

Protocol 2: PEG/Tween-Based Formulation for Oral (PO) Gavage

This protocol is suitable for poorly water-soluble inhibitors intended for oral administration.

Materials:

-

Serine Hydrolase Inhibitor

-

Polyethylene Glycol 400 (PEG 400)

-

Tween 80

-

Sterile water

-

Sterile, glass beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare the vehicle by mixing PEG 400, Tween 80, and sterile water. A common vehicle composition is 10% PEG 400 and 5% Tween 80 in sterile water.

-

Weigh the required amount of the serine hydrolase inhibitor.

-

Slowly add the powdered inhibitor to the vehicle while stirring continuously with a magnetic stirrer.

-

Continue stirring until a homogenous suspension or solution is formed. Sonication may be used to aid in dispersion.

-

Administer the formulation to the animal via oral gavage at the desired dosage.

Visualization of Relevant Pathways and Workflows

Serine Hydrolase Catalytic Mechanism

Serine hydrolases utilize a conserved catalytic triad composed of serine, histidine, and an acidic residue (e.g., aspartate) to hydrolyze their substrates.[2] The serine residue acts as a nucleophile, attacking the carbonyl carbon of the substrate's ester or amide bond.[1][2]

Caption: General mechanism of serine hydrolase catalysis.

Experimental Workflow for In Vivo Inhibitor Study

A typical workflow for evaluating the efficacy of a serine hydrolase inhibitor in an animal model of disease involves formulation preparation, administration, and subsequent assessment of physiological and biochemical endpoints.

Caption: Workflow for in vivo serine hydrolase inhibitor studies.

Conclusion

The successful in vivo evaluation of serine hydrolase inhibitors is critically dependent on the selection of an appropriate solvent and formulation strategy. While specific data for a compound named "this compound" is not publicly available, the general principles and protocols outlined in these application notes provide a solid foundation for researchers working with novel serine hydrolase inhibitors. Careful consideration of the inhibitor's physicochemical properties and the goals of the in vivo study will guide the formulation development process, ultimately contributing to the generation of reliable and reproducible data.

References

- 1. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serine hydrolase - Wikipedia [en.wikipedia.org]

- 3. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Activity-Based Protein Profiling with "Serine Hydrolase inhibitor-21"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzyme families directly in native biological systems.[1][2] This technique utilizes active site-directed chemical probes to label and identify active enzymes within a complex proteome. Serine hydrolases represent one of the largest and most diverse enzyme classes in mammals, playing crucial roles in a myriad of physiological processes, including neurotransmission, metabolism, and inflammation.[3] Consequently, they are a prominent target class for drug discovery.

"Serine Hydrolase inhibitor-21" is a pyridine-based small molecule identified as a potent inhibitor of Butyrylcholinesterase (BuChE), a key enzyme in cholinergic signaling with implications in Alzheimer's disease. This document provides detailed protocols and application notes for the characterization of "this compound" and other novel serine hydrolase inhibitors using activity-based protein profiling.

Quantitative Data Summary

The inhibitory activity of "this compound" and other uncharacterized inhibitors can be quantified against a panel of serine hydrolases using competitive ABPP. The data should be presented in a clear, tabular format to facilitate comparison of potency and selectivity.

Table 1: Inhibitory Potency (IC50/Ki) of this compound against a Panel of Recombinant Human Serine Hydrolases.

| Target Enzyme | Enzyme Class | "this compound" Ki (nM) |

| Butyrylcholinesterase (BuChE) | Carboxylesterase | 429 |

| Acetylcholinesterase (AChE) | Carboxylesterase | >10,000 (Example Value) |

| Fatty Acid Amide Hydrolase (FAAH) | Amidase | >10,000 (Example Value) |

| Monoacylglycerol Lipase (MAGL) | Lipase | >10,000 (Example Value) |

| Diacylglycerol Lipase α (DAGLα) | Lipase | >10,000 (Example Value) |

| α/β-Hydrolase Domain Containing 6 (ABHD6) | Lipase | >10,000 (Example Value) |

Note: The primary reported target for "this compound" is BuChE. Additional IC50 or Ki values against other serine hydrolases would be determined experimentally using the protocols outlined below.

Experimental Protocols

The following protocols describe the use of competitive activity-based protein profiling to assess the potency and selectivity of "this compound". These protocols can be adapted for both in-gel fluorescence analysis and mass spectrometry-based proteomics.

Protocol 1: Competitive Gel-Based ABPP for Inhibitor Profiling

This protocol allows for the rapid, fluorescence-based visualization of inhibitor target engagement in a complex proteome.

Materials:

-

Proteome lysate (e.g., mouse brain homogenate, cell lysate)

-

"this compound"

-

Broad-spectrum serine hydrolase activity-based probe (ABP) with a fluorescent reporter tag (e.g., Fluorophosphonate-Rhodamine, FP-Rh)

-

DMSO (vehicle control)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Proteome Preparation: Prepare proteome lysates at a concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS, Tris-HCl).

-

Inhibitor Incubation: Aliquot equal amounts of the proteome lysate. Treat the aliquots with varying concentrations of "this compound" (e.g., 1 nM to 10 µM) or DMSO as a vehicle control. Incubate for 30 minutes at 37°C to allow for target engagement.

-

Probe Labeling: Add the fluorescently tagged ABP (e.g., FP-Rh at a final concentration of 1 µM) to each reaction. Incubate for 30 minutes at room temperature.

-

SDS-PAGE: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

-

Visualization: Visualize the labeled serine hydrolases using a fluorescence gel scanner. A decrease in fluorescence intensity of a specific band in the inhibitor-treated lanes compared to the vehicle control indicates target engagement.

Protocol 2: Competitive Mass Spectrometry-Based ABPP for Target Identification

This protocol enables the identification and quantification of inhibitor targets on a proteome-wide scale.

Materials:

-

Proteome lysate

-

"this compound"

-

Broad-spectrum serine hydrolase ABP with a biotin tag (e.g., FP-Biotin)

-

DMSO (vehicle control)

-

Streptavidin-agarose beads

-

Trypsin

-

LC-MS/MS instrumentation

Procedure:

-

Inhibitor Incubation and Probe Labeling: Follow steps 1-3 from Protocol 1, using a biotinylated ABP.

-

Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the labeled lysates and incubate to capture the biotin-tagged proteins.

-

On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

-

LC-MS/MS Analysis: Collect the resulting peptide mixture and analyze by LC-MS/MS.

-

Data Analysis: Identify and quantify the peptides. A decrease in the spectral counts or peptide intensity for a particular protein in the inhibitor-treated sample compared to the control indicates that the protein is a target of the inhibitor.

Visualizations

Experimental Workflow

References

- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]

Application Notes and Protocols for Serine Hydrolase Inhibitor-21 in Butyrylcholinesterase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholinesterase (BChE), a serine hydrolase, plays a significant role in cholinergic neurotransmission by hydrolyzing acetylcholine. Its activity is implicated in the progression of neurodegenerative diseases, such as Alzheimer's disease. Consequently, the identification and characterization of BChE inhibitors are of great interest in drug discovery and development. Serine Hydrolase Inhibitor-21 (SHI-21) is a pyridine-based compound identified as a potent inhibitor of BChE.[1] These application notes provide a detailed protocol for utilizing SHI-21 in a BChE activity assay to determine its inhibitory potential, specifically its half-maximal inhibitory concentration (IC50).

Data Presentation

The inhibitory activity of this compound against butyrylcholinesterase is presented below, alongside data for well-characterized BChE inhibitors for comparative purposes.

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 Value |

| This compound | Butyrylcholinesterase (BChE) | 429 nM[1] | Data not available |

| Rivastigmine | Butyrylcholinesterase (BChE) | Not widely reported | 16 - 238 nM[2] |

| Donepezil | Butyrylcholinesterase (BChE) | Not widely reported | 7400 nM[3] |

Note: The IC50 value for this compound is not publicly available at the time of this publication. The provided Ki value is based on supplier information. Researchers are encouraged to determine the IC50 experimentally using the protocol provided below.

Experimental Protocols

Principle of the Assay

The butyrylcholinesterase activity assay is based on the Ellman's method. BChE hydrolyzes the substrate butyrylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the BChE activity. In the presence of an inhibitor like SHI-21, the rate of this reaction will decrease.

Materials and Reagents

-

Butyrylcholinesterase (BChE) from equine serum or human serum

-

This compound (SHI-21)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 7.4.

-

BChE Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over the desired time course.

-

BTCI Solution (Substrate): Prepare a stock solution of BTCI in deionized water.

-

DTNB Solution (Ellman's Reagent): Prepare a stock solution of DTNB in phosphate buffer.

-

SHI-21 Stock Solution: Prepare a stock solution of this compound in DMSO.[1] Subsequently, prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

Assay Protocol for IC50 Determination

-

Assay Setup: In a 96-well microplate, add the following reagents in the specified order:

-

140 µL of 0.1 M Phosphate Buffer (pH 7.4)

-

20 µL of various concentrations of this compound (or vehicle control - phosphate buffer with the same final concentration of DMSO)

-

20 µL of DTNB solution

-

-

Pre-incubation: Add 20 µL of the BChE solution to each well. Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the BTCI substrate solution to each well.

-

Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of SHI-21 using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of BChE activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

-

Visualizations

Mechanism of Butyrylcholinesterase Inhibition

Butyrylcholinesterase, like other serine hydrolases, utilizes a catalytic triad (Serine-Histidine-Aspartate) in its active site to hydrolyze its substrate. Inhibitors like SHI-21 bind to the active site, preventing the substrate from accessing it and thus inhibiting the enzymatic reaction.

Caption: General mechanism of BChE inhibition.

Experimental Workflow for BChE Activity Assay

The following diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.

Caption: Experimental workflow for BChE inhibition assay.

References

Application Notes and Protocols for Serine Hydrolase Inhibitor-21 (TPPU) in Alzheimer's Disease Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. One promising therapeutic strategy involves the inhibition of serine hydrolases, a large and diverse class of enzymes implicated in various pathological processes. This document focuses on a specific serine hydrolase inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) , a potent inhibitor of soluble epoxide hydrolase (sEH). Inhibition of sEH increases the levels of endogenous anti-inflammatory lipid epoxides, known as epoxyeicosatrienoic acids (EETs), which have shown neuroprotective effects in preclinical models of Alzheimer's disease.[1]

These application notes provide a comprehensive overview of the use of TPPU in the 5XFAD transgenic mouse model of Alzheimer's disease, including its biochemical and pharmacokinetic properties, in vivo efficacy, and detailed experimental protocols.

Data Presentation

Table 1: In Vitro Inhibitory Activity of TPPU

| Target Enzyme | Species | IC50 Value | Reference |

| Soluble Epoxide Hydrolase (sEH) | Human | 2.1 nM | [2] |

| Soluble Epoxide Hydrolase (sEH) | Murine | 1.1 nM | [2] |

Table 2: Pharmacokinetic Parameters of TPPU in Mice

| Parameter | Value | Route of Administration | Reference |

| Half-life (t1/2) | 37 ± 2.5 hours | Oral gavage (3 mg/kg) | [3] |

| Brain Penetration | Yes (Brain-to-plasma ratio of 0.18) | Not specified |

Table 3: In Vivo Efficacy of TPPU in 5XFAD Mice

| Efficacy Endpoint | Observation | Treatment Details | Reference |

| Cognitive Function (Novel Object Recognition) | Elevated Object Discrimination Index (ODI) in TPPU-treated 5XFAD mice compared to vehicle-treated controls. | 2.5 months of TPPU treatment. | [1] |

| Amyloid Pathology | Reduced Aβ plaque deposition. | Long-term administration. | |

| Neuroinflammation | Reversed microglia and astrocyte reactivity. | Long-term administration. | |

| Synaptic Integrity | Rescued diminished synaptophysin/PSD95-positive synaptic puncta. | 2.5 months of TPPU treatment. | [1] |

Signaling Pathway

The therapeutic effects of TPPU in Alzheimer's disease models are primarily attributed to the inhibition of soluble epoxide hydrolase (sEH). This inhibition leads to an increase in the bioavailability of epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory and neuroprotective properties. The downstream signaling cascade involves the modulation of inflammatory pathways such as NF-κB and MAPK, as well as a reduction in endoplasmic reticulum (ER) stress.

Caption: sEH inhibition by TPPU enhances neuroprotective pathways in AD.

Experimental Protocols

In Vivo Administration of TPPU to 5XFAD Mice

This protocol describes the long-term administration of TPPU to 5XFAD mice via drinking water to assess its therapeutic efficacy.

Caption: Workflow for in vivo efficacy testing of TPPU in 5XFAD mice.

Materials:

-

5XFAD transgenic mice and wild-type littermates

-

TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea)

-

Vehicle (e.g., polyethylene glycol 400)

-

Drinking bottles

-

Standard mouse housing and husbandry equipment

Procedure:

-

Animal Acclimation: Acclimate 5XFAD and wild-type mice to the housing facility for at least one week prior to the start of the experiment.

-

Group Allocation: Randomly assign mice to treatment and control groups.

-

TPPU Solution Preparation: Prepare a stock solution of TPPU in a suitable vehicle. The final concentration in drinking water should be calculated based on the desired daily dosage and average water consumption of the mice. A typical administration protocol might involve long-term treatment for several months.

-

Administration: Provide the TPPU-containing drinking water or vehicle control to the respective groups ad libitum. Replace the solutions fresh every 2-3 days.

-

Monitoring: Monitor the health and body weight of the mice regularly throughout the study.

-

Behavioral Testing: Towards the end of the treatment period, perform behavioral tests such as the Novel Object Recognition test to assess cognitive function.

-

Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue for subsequent biochemical and histological analysis.

Novel Object Recognition (NOR) Test

The NOR test is used to evaluate recognition memory in rodents.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological intervention in a transgenic mouse model improves Alzheimer’s-associated pathological phenotype: Involvement of proteasome activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Serine Hydrolase Inhibitor-21 in Cholinergic Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine Hydrolase Inhibitor-21, also identified as compound 8, is a pyridine-based small molecule inhibitor of serine hydrolases, with a notable affinity for butyrylcholinesterase (BuChE).[1][2] With the growing interest in the role of BuChE in the progression of neurodegenerative diseases, particularly Alzheimer's disease, this compound presents itself as a valuable chemical tool for investigating cholinergic signaling pathways.[1][2] In the advanced stages of Alzheimer's disease, while acetylcholinesterase (AChE) levels tend to decrease, BuChE activity is often elevated, making it a compelling therapeutic target. This document provides detailed application notes and experimental protocols for the utilization of this compound in studying these pathways.

Mechanism of Action

This compound functions by inhibiting the catalytic activity of butyrylcholinesterase. BuChE, along with acetylcholinesterase (AChE), is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates cholinergic neurotransmission. By inhibiting BuChE, this compound leads to an increase in the concentration and duration of action of acetylcholine at the synapse. This potentiation of cholinergic signaling is a key strategy in the symptomatic treatment of Alzheimer's disease.

Quantitative Data

| Parameter | Enzyme | Value | Reference |

| Ki | Butyrylcholinesterase (BuChE) | 429 nM | [1][2] |

| CAS Number | N/A | 366448-34-2 | [2] |

Signaling Pathway Diagram

The diagram below illustrates the cholinergic signaling pathway and the point of intervention for this compound.

Experimental Protocols